Cas no 827-23-6 (2,4-Dibromo-6-nitroaniline)

2,4-Dibromo-6-nitroaniline structure
2,4-Dibromo-6-nitroaniline structure
Nombre del producto:2,4-Dibromo-6-nitroaniline
Número CAS:827-23-6
MF:C6H4Br2N2O2
Megavatios:295.916159629822
MDL:MFCD00012107
CID:40016
PubChem ID:70009

2,4-Dibromo-6-nitroaniline Propiedades químicas y físicas

Nombre e identificación

    • 2,4-Dibromo-6-nitroaniline
    • 2,3-O-ISOPROPYLIDENE-D-ERYTHRONOLACTONE
    • 2,4-Dibrom-6-nitro-anilin
    • 2,4-dibromo-6-nitro-aniline
    • 2,4-dibromo-6-nitro-benzenamine
    • 2,4-dibromo-6-nitrophenylamine
    • 2-nitro-4,6-dibromoaniline
    • 4,6-dibromo-2-nitroaniline
    • 4,6-dibromo-2-nitrobenzenamine
    • Benzenamine,2,4-dibromo-6-nitro
    • Benzenamine, 2,4-dibromo-6-nitro-
    • OBTUHOVIVLDLLD-UHFFFAOYSA-N
    • 2,4-Dibromo-6-nitrobenzenamine
    • NSC87163
    • 2,4-Dibromo-6-nitro-phenylamine
    • Aniline, 2,4-dibromo-6-nitro-
    • Benzenamine,2,4-dibromo-6-nitro-
    • 2,4-bis(bromanyl)-6-nitro-aniline
    • BBL035986
    • SBB064042
    • 2,4-Dibromo-6-nitrobenzenamine (ACI)
    • Aniline, 2,4-dibromo-6-nitro- (7CI, 8CI)
    • NSC 87163
    • EN300-17410
    • 2,4-Dibromo-6-nitroaniline, 99%
    • AC-15668
    • CS-0194512
    • SR-01000044611
    • NSC-87163
    • DTXSID20231970
    • SR-01000044611-1
    • D2251
    • AS-58801
    • SY078930
    • FT-0655051
    • A840424
    • MFCD00012107
    • AMY14213
    • AKOS001061417
    • SCHEMBL2783704
    • T71366
    • Z56926527
    • 827-23-6
    • InChI=1/C6H4Br2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H
    • DTXCID50154461
    • STL495516
    • MDL: MFCD00012107
    • Renchi: 1S/C6H4Br2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
    • Clave inchi: OBTUHOVIVLDLLD-UHFFFAOYSA-N
    • Sonrisas: [O-][N+](C1C(N)=C(Br)C=C(Br)C=1)=O
    • Brn: 2805574

Atributos calculados

  • Calidad precisa: 293.86400
  • Masa isotópica única: 293.864
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 185
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3
  • Superficie del Polo topológico: 71.8
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 2.2265 (rough estimate)
  • Punto de fusión: 127.0 to 130.0 deg-C
  • Punto de ebullición: 207°C (rough estimate)
  • Punto de inflamación: 152.5 °C
  • índice de refracción: 1.6220 (estimate)
  • PSA: 71.84000
  • Logp: 3.80640
  • Disolución: Not determined

2,4-Dibromo-6-nitroaniline Información de Seguridad

2,4-Dibromo-6-nitroaniline Datos Aduaneros

  • Código HS:2921420090
  • Datos Aduaneros:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,4-Dibromo-6-nitroaniline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2251-5G
2,4-Dibromo-6-nitroaniline
827-23-6 >98.0%(GC)
5g
¥1320.00 2024-04-15
Enamine
EN300-17410-2.5g
2,4-dibromo-6-nitroaniline
827-23-6 95%
2.5g
$27.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1265182-250mg
2,4-Dibromo-6-nitroaniline
827-23-6 98%
250mg
¥55.00 2024-07-28
abcr
AB181123-25 g
2,4-Dibromo-6-nitroaniline, 97%; .
827-23-6 97%
25g
€135.80 2023-05-07
abcr
AB181123-
2,4-Dibromo-6-nitroaniline, 97%; .
827-23-6 97%
€61.30 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D2251-5g
2,4-Dibromo-6-nitroaniline
827-23-6 98.0%(GC)
5g
¥1320.0 2022-05-30
Enamine
EN300-17410-5.0g
2,4-dibromo-6-nitroaniline
827-23-6 95%
5.0g
$38.0 2023-07-07
Enamine
EN300-17410-0.1g
2,4-dibromo-6-nitroaniline
827-23-6 95%
0.1g
$19.0 2023-09-20
eNovation Chemicals LLC
D747728-100g
2,4-Dibromo-6-nitroaniline
827-23-6 98.0%
100g
$265 2024-06-07
TRC
D422850-50mg
2,4-Dibromo-6-nitroaniline
827-23-6
50mg
$ 65.00 2022-06-05

2,4-Dibromo-6-nitroaniline Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  20 - 25 °C; 1 h, rt
Referencia
Effect of structural factors and solvent nature in bromination of anilines
Bagmanov, B. T., Russian Journal of Applied Chemistry, 2009, 82(9), 1570-1576

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Methanol ,  Dichloromethane ;  1 h, rt
Referencia
New synthesis of (±)-cis-trikentrin A via tandem indole aryne cycloaddition/Negishi reaction. Applications to library development
Brown, Neil; et al, Tetrahedron Letters, 2009, 50(51), 7113-7115

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Copper sulfate Solvents: Acetonitrile ,  Water ;  15 min, 25 °C
1.2 Reagents: Sodium bromide ,  Sodium persulfate ;  15 min, 7 °C; 2 h, 7 °C; 22 h, 25 °C
1.3 Reagents: Sodium hydroxide ,  Sodium thiosulfate Solvents: Water ;  pH 9
Referencia
A Practical Procedure for Regioselective Bromination of Anilines
Takahashi, Yusuke; et al, Synthesis, 2021, 53(10), 1828-1832

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  cooled; 20 - 25 °C; 1 h, rt
Referencia
Features of molecular bromination of aromatic amines
Salahov, M. S.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 2014, (3), 22-27

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one Solvents: Trifluoroacetic acid
Referencia
Direct nitration of anilines using nitrocyclohexadienones
Lemaire, M.; et al, Synthesis, 1989, (10), 761-3

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium bromide ,  Sodium bromate Solvents: Dichloromethane ,  Water ;  2 h, 25 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  60 min, rt; 40 - 60 min, rt
Referencia
Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor
Adimurthy, Subbarayappa; et al, Green Chemistry, 2006, 8(10), 916-922

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
Referencia
Preparation of some 2-(methoxyphenyl)-2H-benzotriazoles and the corresponding hydroxyphenyl compounds
Rosevear, Judi; et al, Australian Journal of Chemistry, 1987, 40(10), 1663-73

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Acetic acid
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
Referencia
Preparation of some 2-(methoxyphenyl)-2H-benzotriazoles and the corresponding hydroxyphenyl compounds
Rosevear, Judi; et al, Australian Journal of Chemistry, 1987, 40(10), 1663-73

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Water
Referencia
Halogenation. XX. The replacement of sulfonic acid groups by halogens
Datta, Rasik Lal; et al, Journal of the American Chemical Society, 1921, 43, 303-15

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Ethanol ,  Water
Referencia
Bis(dimethylacetamide)hydrogen dibromobromate: new brominating agent
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(9), 1926-7

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Ammonium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ,  Water ;  4 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referencia
Fast and efficient bromination of aromatic compounds with ammonium bromide and oxone
Naresh, Mameda; et al, Synthesis, 2013, 45(11), 1497-1504

2,4-Dibromo-6-nitroaniline Raw materials

2,4-Dibromo-6-nitroaniline Preparation Products

2,4-Dibromo-6-nitroaniline Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:827-23-6)2,4-Dibromo-6-nitroaniline
A840424
Pureza:99%
Cantidad:100g
Precio ($):461.0